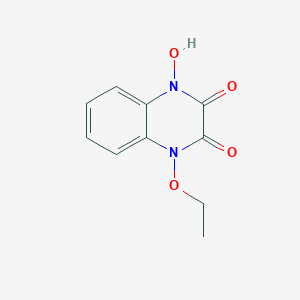![molecular formula C19H21N3OS2 B430195 5-benzylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine CAS No. 354992-59-9](/img/structure/B430195.png)
5-benzylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine is a complex organic compound that belongs to the class of thienopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
large-scale synthesis would generally involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(benzylsulfanyl)-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
What sets 2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine apart is its unique structural features, such as the combination of a pyrano and thieno ring system with a benzylsulfanyl group. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
354992-59-9 |
|---|---|
Fórmula molecular |
C19H21N3OS2 |
Peso molecular |
371.5g/mol |
Nombre IUPAC |
5-benzylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C19H21N3OS2/c1-3-19(2)9-13-14(10-23-19)25-17-15(13)16(20)21-18(22-17)24-11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H2,20,21,22) |
Clave InChI |
WKOSVJGIGWXNAM-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4)C |
SMILES canónico |
CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B430116.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B430117.png)





![Ethyl {[4-(2-ethoxy-2-oxoethoxy)-2,2,5,5-tetramethyl-3,6-dioxo-1-piperazinyl]oxy}acetate](/img/structure/B430127.png)
![({4-(Isobutylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)acetonitrile](/img/structure/B430129.png)



